molecular formula C25H23FN4O4S B11376609 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-fluorophenyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11376609
M. Wt: 494.5 g/mol
InChI Key: IYULJQYQWYTRQZ-UHFFFAOYSA-N
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Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Properties

Molecular Formula

C25H23FN4O4S

Molecular Weight

494.5 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C25H23FN4O4S/c1-2-35(32,33)25-27-15-22(23(29-25)24(31)28-20-12-10-19(26)11-13-20)30(17-21-9-6-14-34-21)16-18-7-4-3-5-8-18/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

IYULJQYQWYTRQZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethanesulfonyl Group: This step may involve sulfonylation reactions using ethanesulfonyl chloride under basic conditions.

    Attachment of the Benzyl and Furan-2-yl Methyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathway Interference: Disrupting key biological pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • **5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(METHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the ethanesulfonyl group. This structural configuration may confer unique biological activities and chemical reactivity compared to similar compounds.

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